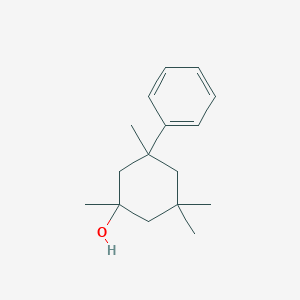
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol is an organic compound with the molecular formula C16H26O It is a cyclohexanol derivative characterized by the presence of four methyl groups and one phenyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol can be synthesized through several synthetic routes. One common method involves the alkylation of cyclohexanone with methyl and phenyl groups under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexanone and facilitate the nucleophilic attack by the alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using specialized reactors and catalysts to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3,5-Tetramethylcyclohexanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Phenylcyclohexanol: Lacks the additional methyl groups, affecting its steric and electronic characteristics.
Cyclohexanol: The simplest form, lacking both phenyl and additional methyl groups.
Uniqueness
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol is unique due to its combination of multiple methyl groups and a phenyl group, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
799773-53-8 |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
1,3,3,5-tetramethyl-5-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-14(2)10-15(3,12-16(4,17)11-14)13-8-6-5-7-9-13/h5-9,17H,10-12H2,1-4H3 |
Clave InChI |
ZVVFCFZSQHLQGY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(C)O)(C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


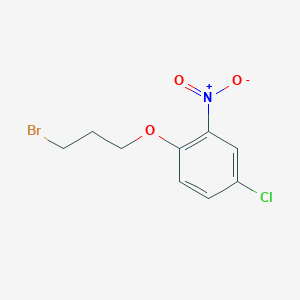
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
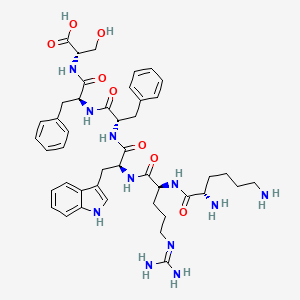

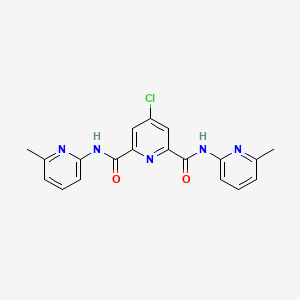
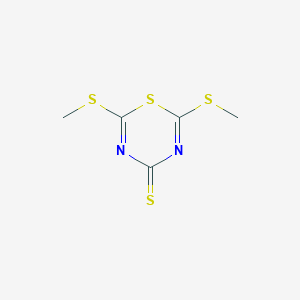

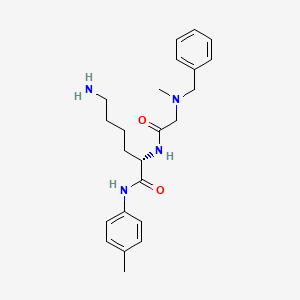


![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)

![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)
